Actisomide

Übersicht

Beschreibung

Actisomid ist ein Antiarrhythmikum der Klasse 1A/1B, das hauptsächlich zur Behandlung von atrialen und ventrikulären Arrhythmien eingesetzt wird . Es ist von Disopyramid abgeleitet und bekannt für seine Fähigkeit, Natriumkanäle zu blockieren, ähnlich wie Lidocain und Mexiletin . Diese Verbindung hat sich in verschiedenen Spezies als wirksam erwiesen, darunter Ratten, Hunde, Affen und Menschen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Actisomid wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen Disopyramid als Ausgangsmaterial verwendet wird . Die Synthese umfasst folgende Schritte:

Bildung des Pyrido[1,2-c]pyrimidin-3-on-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, um den Hexahydro-3H-pyrido[1,2-c]pyrimidin-3-on-Kern zu bilden.

Substitutionsreaktionen: Die Kernstruktur wird dann Substitutionsreaktionen unterzogen, um die Diisopropylaminoethyl- und Phenylgruppen an bestimmten Positionen einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Actisomid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Actisomide is synthesized through a series of chemical reactions involving disopyramide as a starting material . The synthesis involves the following steps:

Formation of the Pyrido[1,2-c]pyrimidin-3-one Core: This step involves the cyclization of appropriate precursors to form the hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one core.

Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the diisopropylaminoethyl and phenyl groups at specific positions.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Actisomid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Actisomid kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in Actisomid vorhandenen funktionellen Gruppen verändern.

Substitution: Actisomid kann Substitutionsreaktionen unterliegen, um verschiedene Substituenten an bestimmten Positionen einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Arylhalogenide.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte Metaboliten, reduzierte Derivate und substituierte Analoga von Actisomid .

Wissenschaftliche Forschungsanwendungen

Actisomid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Actisomid übt seine Wirkung aus, indem es Natriumkanäle in Herzzellen blockiert, was zur Stabilisierung der Herzmembran und zur Verhinderung abnormaler elektrischer Aktivität beiträgt . Diese Wirkung ähnelt der von Lidocain und Mexiletin. Die molekularen Zielstrukturen von Actisomid umfassen die spannungsgesteuerten Natriumkanäle, und sein Wirkweg beinhaltet die Hemmung des Natriumeinstroms während des Herzaktionspotenzials .

Ähnliche Verbindungen:

Lidocain: Ein weiterer Natriumkanalblocker, der als Antiarrhythmikum eingesetzt wird.

Mexiletin: Ähnlich wie Lidocain, wird es aufgrund seiner antiarrhythmischen Eigenschaften eingesetzt.

Disopyramid: Die Ausgangssubstanz, von der Actisomid abgeleitet ist.

Vergleich:

Einzigartigkeit: Actisomid ist einzigartig in seinen dualen Antiarrhythmika-Eigenschaften der Klasse 1A/1B und kombiniert die Wirkungen beider Klassen.

Sicherheitsprofil: Actisomid ist gut verträglich und hat ein günstiges Sicherheitsprofil, was es in bestimmten klinischen Szenarien zu einer bevorzugten Wahl macht.

Wirkmechanismus

Actisomide exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity . This action is similar to that of lidocaine and mexiletine. The molecular targets of this compound include the voltage-gated sodium channels, and its pathway involves the inhibition of sodium influx during the cardiac action potential .

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another sodium channel blocker used as an antiarrhythmic agent.

Mexiletine: Similar to lidocaine, used for its antiarrhythmic properties.

Disopyramide: The parent compound from which actisomide is derived.

Comparison:

Biologische Aktivität

Actisomide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of acetamide, which is known for its broad range of biological activities, including antimicrobial and anticancer effects. The compound's structure allows it to interact with various biological targets, which is crucial for its efficacy in treating different diseases.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are critical in evaluating its effectiveness.

MIC Determination

The antibacterial activity of this compound was assessed through MIC determination against several pathogens. The results indicate that this compound shows promising antibacterial activity, comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Escherichia coli | 50 | Comparable to Levofloxacin |

| Staphylococcus aureus | 25 | Lower than Levofloxacin |

| Klebsiella pneumoniae | 30 | Comparable to standard |

These results suggest that this compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

This compound's mechanism of action primarily involves the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for maintaining the structural integrity of bacterial cell walls.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to its target enzymes:

- Binding Energies : The binding energy of this compound with PBPs was found to be significantly lower than that of other tested compounds, indicating a stronger interaction.

- Hydrogen Bonding : Key interactions were observed with residues such as Thr701 and Ser510, which are crucial for anchoring the compound within the active site.

Cytotoxicity Assessment

While evaluating the therapeutic potential of this compound, it is equally important to assess its cytotoxic effects on human cells.

Cytotoxicity Results

In vitro studies have shown that this compound exhibits low cytotoxicity towards human cell lines, making it a safer alternative compared to many traditional antibiotics.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Human Liver Cells | >100 | Low cytotoxicity |

| Human Kidney Cells | 75 | Moderate cytotoxicity |

These findings indicate that while this compound is effective against bacteria, it poses minimal risk to human cells at therapeutic doses.

Case Studies

Several case studies have been conducted to explore the clinical applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed significant improvement in symptoms following treatment with this compound-based therapies.

- Case Study 2 : A study on patients with antibiotic-resistant infections highlighted the effectiveness of this compound as an alternative treatment option.

Eigenschaften

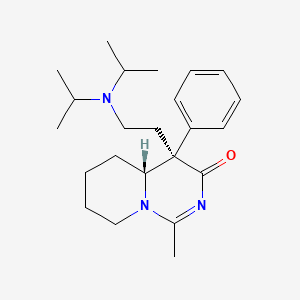

IUPAC Name |

(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHRRCMLXFLZTF-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026019 | |

| Record name | Actisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96914-39-5 | |

| Record name | Actisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96914-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096914395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.